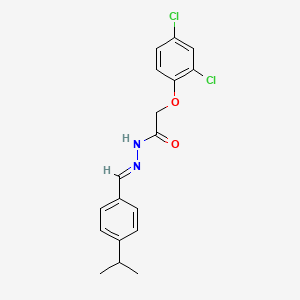

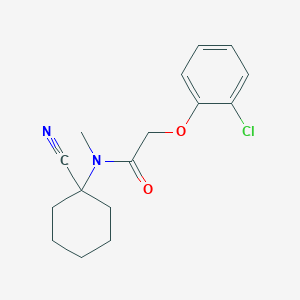

![molecular formula C18H14ClN5 B2663979 N-benzyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 101716-06-7](/img/structure/B2663979.png)

N-benzyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-benzyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a compound that belongs to the class of organic compounds known as 4-benzylpiperidines . It has been studied for its potential antitubercular properties .

Synthesis Analysis

The synthesis of this compound involves the optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines . The compound was found to be an ATP-competitive inhibitor of PKBβ .Molecular Structure Analysis

The molecular structure of this compound has been studied using X-ray diffraction . The structure was found to be bound to PKB .Chemical Reactions Analysis

The compound has shown in vitro activity against the GFP reporter strain of Mycobacterium tuberculosis with MIC 90 values of 0.488–62.5 µM . It was also found to inhibit relevant molecular biomarkers in the PI3K-PKB-mTOR pathway in cells .Physical And Chemical Properties Analysis

The compound is a white powder with a melting point of 227 °C . Its 1H NMR (600 MHz, DMSO-d6) δ values are 11.80 (br s, 1H, NH, H-7), 9.42 (s, 1H, NH), 8.30 (s, 1H, H-2), 7.96 (d, J = 8.9 Hz, 2H, Ar–H), 7.38 (d, J = 8.9 Hz, 2H, Ar–H), 7.26 (dd, J = 3.5, 2.1 Hz, 1H, H-6), 6.80 (dd, J = 3.5, 1.7 Hz, 1H, H-5) .科学的研究の応用

Synthesis and Characterization :

- A study focused on the synthesis and characterization of pyrazole derivatives, including those related to N-benzyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. These compounds were analyzed using techniques like FT-IR, UV–visible spectroscopy, NMR spectroscopy, mass spectroscopy, and X-ray crystallography. The biological activity of these compounds against breast cancer and microbes was also confirmed (Titi et al., 2020).

Antitumor and Antimicrobial Applications :

- Pyrazolo[1,5-a]pyrimidinies, a class to which the mentioned compound belongs, have shown significant biological activities in medicine. Studies have reported the synthesis of such derivatives and characterized them for their potential antitumor and antimicrobial activities (Xu Li-feng, 2011).

- Another research synthesized pyrimidine linked pyrazole heterocyclics and evaluated them for their insecticidal and antibacterial potential, indicating the compound's relevance in biological applications (P. P. Deohate & Kalpana A. Palaspagar, 2020).

Medicinal Chemistry and Drug Development :

- The compound has relevance in the development of adenosine receptor affinity drugs, as pyrazolo[3,4-d]pyrimidines are known to exhibit such affinity. Studies have synthesized analogues of this compound and tested them for receptor affinity, suggesting their potential in drug development (F. Harden, R. Quinn, & P. Scammells, 1991).

- Synthesis of new heterocyclic compounds, including pyrazolo[3,4-d]pyrimidine nucleosides, has been carried out, testing for their biological activity against various viruses, tumor cells, and parasites (H. Cottam et al., 1984).

Biological Evaluation for Antimicrobial and Anticancer Properties :

- Research on novel pyrazole derivatives with pyrazolo[4,3-d]-pyrimidine structures has been conducted to assess their potential as antimicrobial and anticancer agents, showcasing the compound's importance in therapeutic applications (H. Hafez, Abdel-Rhman B. A. El-Gazzar, & S. Al-Hussain, 2016).

Materials Science and Coating Applications :

- The compound and its derivatives have been investigated for their incorporation into materials like polyurethane varnish and printing ink paste, demonstrating antimicrobial properties and potentially enhancing physical and mechanical properties (H. A. El‐Wahab et al., 2015).

作用機序

将来の方向性

The compound has shown potential as an antitumor agent, particularly due to its ability to inhibit PKB . Future research could focus on further optimizing this compound and studying its effects in more detail. It’s also worth exploring its potential applications in other diseases, given its promising properties .

特性

IUPAC Name |

N-benzyl-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN5/c19-14-6-8-15(9-7-14)24-18-16(11-23-24)17(21-12-22-18)20-10-13-4-2-1-3-5-13/h1-9,11-12H,10H2,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYQLEZIRJKUQME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

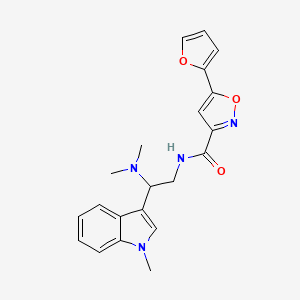

![2-methoxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B2663897.png)

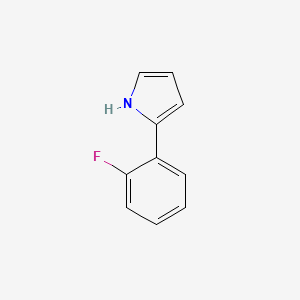

![6-(4-Fluorophenyl)-2-{[1-(thiophene-3-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2663898.png)

![3-(2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)-6,7-dimethyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2663902.png)

![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B2663908.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2663910.png)

![4-((4-fluorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2663913.png)

![2-Ethyl-2-(([(9H-fluoren-9-ylmethoxy)carbonyl]amino)methyl)butanoic acid](/img/structure/B2663919.png)